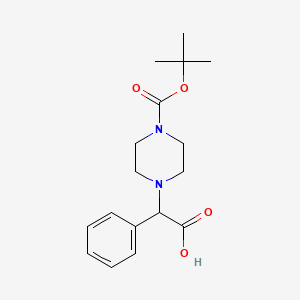

2-(4-Boc-piperazinyl)-2-phenylacetic acid

Vue d'ensemble

Description

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a chemical compound that features a piperazine ring with a tert-butoxycarbonyl (Boc) protecting group and a phenylacetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected piperazine with phenylacetic acid derivatives under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Amide Bond Formation

The carboxylic acid group facilitates amidation under coupling conditions, critical for pharmaceutical intermediates.

Reagents/Conditions :

- Coupling Agents : Carbonyldiimidazole (CDI), DCC, or EDCI .

- Amines : Aliphatic amines (e.g., glycine methyl ester), aromatic amines .

- Temperature : 25–80°C, depending on reactivity .

| Substrate | Amine | Coupling Agent | Yield (%) | Product | Source |

|---|---|---|---|---|---|

| 2-(4-Boc-piperazinyl)-2-phenylacetic acid | Glycine methyl ester | CDI | 65–75 | Amide derivative | |

| This compound | Benzylamine | EDCI | 70–80 | N-Benzyl amide |

Mechanism : Activation of the carboxylic acid via imidazole intermediate (CDI) or carbodiimide (EDCI), followed by nucleophilic attack by the amine .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free piperazine amine.

Reagents/Conditions :

- Acid : Trifluoroacetic acid (TFA) or HCl in dioxane .

- Time/Temperature : 1–5 hours at 25°C (TFA) or reflux (HCl) .

| Substrate | Acid | Conditions | Product | Source |

|---|---|---|---|---|

| This compound | TFA (20% v/v) | 25°C, 2 hours | 2-(Piperazinyl)-2-phenylacetic acid |

Applications : Deprotection enables further functionalization of the piperazine ring for drug development .

Piperazine Ring Functionalization

The deprotected piperazine undergoes nucleophilic substitution or alkylation.

Reagents/Conditions :

Key Insight : Alkylation enhances lipophilicity, improving blood-brain barrier penetration in neuropharmaceuticals .

Multicomponent Reactions (Ugi Reaction)

The Boc-piperazine participates in Ugi reactions for complex heterocycles.

Reagents/Conditions :

| Substrate | Aldehyde | Isocyanate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | Benzaldehyde | Benzyl isocyanate | Tetrazole-containing derivative | 50–60 |

Application : Rapid synthesis of drug-like molecules with diverse pharmacological profiles .

Hydrolysis and Esterification

The carboxylic acid is interconverted with esters for prodrug strategies.

Reagents/Conditions :

| Substrate | Reaction | Product | Yield (%) | Source |

|---|---|---|---|---|

| This compound | Esterification (MeOH) | Methyl ester | 85–90 | |

| Methyl ester | Hydrolysis (LiOH) | This compound | 95 |

Comparative Reactivity of Derivatives

Stability Under Thermal and Oxidative Conditions

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

This compound is crucial in synthesizing pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia.

Case Study: Neurological Agents

A study highlighted the synthesis of derivatives of 2-(4-Boc-piperazinyl)-2-phenylacetic acid that demonstrated improved binding affinity to serotonin receptors, suggesting potential as antidepressant candidates .

Biochemical Research

Receptor Binding and Enzyme Inhibition

this compound is employed in studies focusing on receptor interactions and enzyme inhibition. Researchers utilize this compound to investigate the molecular mechanisms underlying drug interactions.

Case Study: IMPDH Inhibition

Research has shown that analogues of this compound can inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for nucleotide synthesis in Mycobacterium tuberculosis. This inhibition is vital for developing new anti-tubercular agents .

Drug Formulation

Enhancing Bioavailability

The physicochemical properties of this compound facilitate its use in formulating effective drug delivery systems. Its ability to improve the solubility and stability of therapeutic agents enhances their bioavailability.

Application Example

In a recent formulation study, this compound was incorporated into a lipid-based delivery system for an anti-cancer drug, resulting in a significant increase in therapeutic efficacy compared to conventional formulations .

Analytical Chemistry

Standardization in Analytical Methods

The compound serves as a standard reference material in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. Its use helps quantify related compounds in complex biological matrices.

Data Table: Analytical Applications

| Methodology | Application | Reference |

|---|---|---|

| HPLC | Quantification of metabolites | |

| Mass Spectrometry | Structural elucidation | |

| NMR Spectroscopy | Confirmation of compound identity |

Material Science

Incorporation into Polymers

The compound can be integrated into polymer matrices to enhance material properties. Its unique structure contributes to improved mechanical strength and thermal stability.

Case Study: Polymer Coatings

Research demonstrated that incorporating this compound into epoxy resins resulted in coatings with superior adhesion and resistance to environmental degradation .

Mécanisme D'action

The mechanism of action of 2-(4-Boc-piperazinyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylacetic acid moiety can also participate in biochemical reactions, influencing cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Boc-piperazinyl)-2-(3-chloro-phenyl)acetic acid

- 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid

- 2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid

Uniqueness

2-(4-Boc-piperazinyl)-2-phenylacetic acid is unique due to its specific combination of a Boc-protected piperazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Activité Biologique

2-(4-Boc-piperazinyl)-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHNO and features a piperazine ring with a Boc (tert-butyloxycarbonyl) protecting group. The structure can be represented as follows:

- SMILES : CC(C(=O)O)(N1CCN(CC1)C(=O)O)C(C(C(=O)O)(C(=O)O))C(=O)O

Research indicates that this compound interacts with various biological targets, potentially influencing pathways involved in neuropharmacology and infectious diseases. Its activity may be attributed to its ability to modulate neurotransmitter systems and exhibit anti-parasitic effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit activity against various pathogens, including protozoa like Cryptosporidium parvum. The compound's efficacy was evaluated through structure-activity relationship (SAR) studies, revealing that modifications to the piperazine ring significantly affect potency.

| Compound | Target Pathogen | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | Cryptosporidium parvum | 1.5 | Effective in vitro |

| Derivative A | Cryptosporidium parvum | 0.5 | Enhanced potency |

| Derivative B | Cryptosporidium parvum | 3.0 | Moderate efficacy |

Neuropharmacological Effects

The compound's interaction with the central nervous system has been explored, particularly its influence on serotonin and dopamine receptors. Initial findings suggest potential applications in treating mood disorders or anxiety-related conditions.

Case Studies

- Study on Anti-Cryptosporidial Activity

- Neuropharmacological Assessment

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. Variations in the piperazine moiety, such as substituent modifications, can lead to significant changes in binding affinity and overall efficacy.

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEHPIVVAWESTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376094 | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-49-6 | |

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-phenyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347186-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-BOC-PIPERAZINYL)-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Boc-piperazinyl)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.